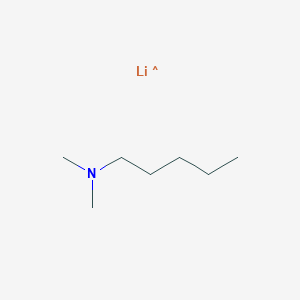![molecular formula C10H9NO6 B14505774 (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid CAS No. 62782-62-1](/img/structure/B14505774.png)
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid is an organic compound with a specific stereochemistry, indicated by the (2S) configuration. This compound features a propanoic acid backbone with a 4-nitrobenzoyl ester group attached to the second carbon. The presence of the nitro group and the ester linkage imparts unique chemical properties to this molecule, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid typically involves the esterification of (2S)-2-hydroxypropanoic acid (lactic acid) with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Dichloromethane or another non-polar solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Time: Several hours to overnight to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction time and yield. The use of automated systems can help maintain consistent reaction conditions and improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: (2S)-2-hydroxypropanoic acid and 4-nitrobenzoic acid.
Reduction: (2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a prodrug or its ability to modify biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid depends on its specific application. In biological systems, the compound may exert its effects through:
Molecular Targets: Interacting with enzymes or receptors, potentially inhibiting or activating their functions.
Pathways Involved: Modulating signaling pathways or metabolic processes, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[(4-Aminobenzoyl)oxy]propanoic acid: A reduced form with an amino group instead of a nitro group.
(2S)-2-[(4-Methylbenzoyl)oxy]propanoic acid: A derivative with a methyl group instead of a nitro group.
(2S)-2-[(4-Chlorobenzoyl)oxy]propanoic acid: A compound with a chloro
Properties
CAS No. |
62782-62-1 |
|---|---|
Molecular Formula |
C10H9NO6 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
(2S)-2-(4-nitrobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C10H9NO6/c1-6(9(12)13)17-10(14)7-2-4-8(5-3-7)11(15)16/h2-6H,1H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
DMJZPHYFYOQAAM-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
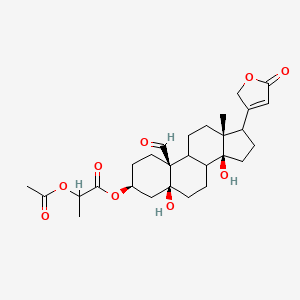
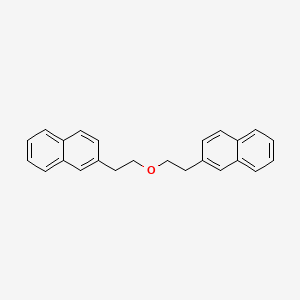

![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)
![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)
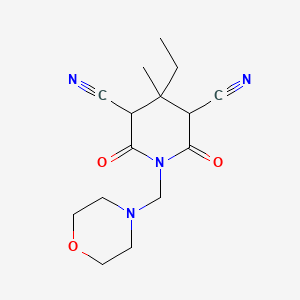
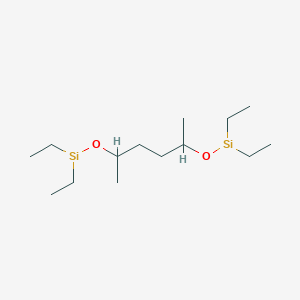

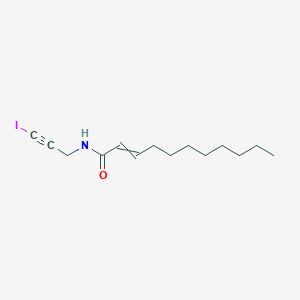
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)
